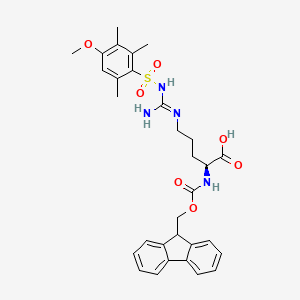

Fmoc-Arg(Mtr)-OH

Description

Historical Development of Arginine Protection Strategies

The evolution of arginine protection strategies in peptide synthesis has been marked by successive improvements in protecting group design, driven by the need to address the highly nucleophilic nature of the guanidinium side chain. The protection of arginine in the 9H-fluoren-9-ylmethoxycarbonyl strategy has its roots in tert-butoxycarbonyl chemistry, where arginine was initially protected with the tosyl group, which required removal by anhydrous hydrogen fluoride, trifluoromethanesulfonic acid, or related strong acids. This harsh deprotection requirement necessitated the development of more labile protecting groups compatible with milder cleavage conditions.

The breakthrough came with Yajima's group development of the mesityl-2-sulfonyl group, followed by the more significant advancement by Masahiko and colleagues who, after extensive evaluation of several candidates, developed the 4-methoxy-2,3,6-trimethylphenylsulfonyl group. This protecting group represented a substantial improvement in acid lability compared to earlier sulfonyl-based groups, being removable with 0.15–0.3 M methanesulfonic acid in trifluoroacetic acid–thioanisole mixtures while remaining completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid. The development was particularly significant for the synthesis of methionine-containing peptides, where the selectivity against reductive conditions proved crucial.

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group emerged from systematic structure-activity relationship studies aimed at optimizing the balance between stability during synthesis and lability during final deprotection. Research demonstrated that this protecting group could be efficiently removed using trifluoroacetic acid containing phenol, with complete cleavage typically achieved within approximately 7.5 hours under optimized conditions. The mechanism of deprotection involves acid-catalyzed cleavage of the sulfonamide bond, facilitated by the electron-donating methoxy and methyl substituents on the aromatic ring.

Comparative studies revealed that the relative deprotection rates of common arginine side-chain protection groups follow the order: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl > 2,2,5,7,8-pentamethylchroman-6-sulfonyl > 4-methoxy-2,3,6-trimethylbenzenesulfonyl > mesityl-2-sulfonyl > tosyl. This hierarchy reflects the progressive improvements in protecting group design, with each generation offering enhanced compatibility with peptide synthesis protocols while maintaining adequate stability during the coupling and washing cycles.

Significance in Peptide Chemistry

The significance of Fmoc-Arg(Mtr)-OH in peptide chemistry extends beyond its role as a simple protecting group to encompass its impact on synthetic strategy, reaction efficiency, and product quality. The compound addresses the fundamental challenge posed by the guanidinium side chain of arginine, which exhibits exceptional nucleophilicity and basicity that can lead to multiple side reactions if left unprotected during peptide assembly. The most problematic of these side reactions is δ-lactam formation, which occurs when the guanidinium nitrogen attacks the carbonyl carbon of an activated ester, leading to irreversible cyclization and loss of coupling efficiency.

Research has demonstrated that the 4-methoxy-2,3,6-trimethylbenzenesulfonyl protecting group effectively suppresses δ-lactam formation through electronic deactivation of the guanidinium nucleophilicity. Kinetic studies comparing different arginine protecting groups revealed that while the nitro group showed the least tendency to form δ-lactam (only 3% formation at 30 minutes), the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group also performed well in preventing this side reaction. The mechanism of protection involves the electron-withdrawing effect of the sulfonyl group, which reduces the nucleophilicity of the guanidinium nitrogen atoms and thereby minimizes unwanted cyclization reactions.

The solubility characteristics of Fmoc-Arg(Mtr)-OH represent another crucial aspect of its significance in peptide chemistry. The compound demonstrates good solubility in common peptide synthesis solvents, including dimethylformamide and dichloromethane, facilitating efficient coupling reactions. The molecular weight of 608.7 g/mol and the specific structural features of both protecting groups contribute to favorable solvation properties that enhance reaction kinetics and completeness.

Coupling efficiency studies have shown that Fmoc-Arg(Mtr)-OH achieves high incorporation yields when used with appropriate activation methods, though multiple arginine residues in a peptide sequence can require extended reaction times to ensure complete coupling. The compound is particularly well-suited for peptides containing one or two arginine residues, where its moderate deprotection kinetics do not pose significant synthetic challenges. For peptides with higher arginine content, the extended deprotection times required can become limiting factors in overall synthetic efficiency.

The compatibility of Fmoc-Arg(Mtr)-OH with other protecting groups commonly used in peptide synthesis has been thoroughly investigated. The compound shows excellent orthogonality with standard tert-butyl-based protecting groups for other amino acid side chains, allowing for selective deprotection strategies. However, specific interactions with tryptophan residues during final deprotection have been documented, requiring careful optimization of cleavage conditions to prevent alkylation side reactions.

Position within Contemporary Protection Methodologies

The position of Fmoc-Arg(Mtr)-OH within contemporary arginine protection methodologies reflects both its historical importance and current limitations relative to newer protecting group technologies. While the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group represented a significant advancement over earlier protecting groups, subsequent developments have introduced alternatives with superior properties in specific applications.

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group, developed by Ramage and coworkers, emerged as a more acid-labile alternative that reduces deprotection times while maintaining compatibility with standard peptide synthesis protocols. This protecting group incorporates the methoxy functionality of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group within a cyclic ether system, combined with three methyl groups on the aromatic moiety, resulting in enhanced lability. As a testament to the enduring impact of this advancement, arginine protected with the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group remains in common use for peptide synthesis by 9H-fluoren-9-ylmethoxycarbonyl solid-phase peptide synthesis.

The subsequent development of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group by Carpino and coworkers represented a further evolution in protecting group design. The five-membered ring structure of this group confers greater lability than the six-membered ring of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group, significantly reducing deprotection times. Research comparing these protecting groups demonstrated that the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group is preferred over the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group when peptides contain both tryptophan and arginine residues, as it reduces tryptophan alkylation during final deprotection.

Recent developments have also explored alternative protecting group architectures, including the 1,2-dimethylindole-3-sulfonyl group, which demonstrates even greater acid lability than both the 2,2,5,7,8-pentamethylchroman-6-sulfonyl and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups. This indole-based protecting group offers enhanced compatibility with tryptophan-containing peptides and significantly reduced deprotection times, making it particularly suitable for peptides containing multiple arginine residues or acid-sensitive functionalities.

Contemporary peptide synthesis methodologies have also begun to explore the elimination of side-chain protecting groups altogether for certain applications. Recent research has demonstrated successful solid-phase peptide synthesis using side-chain unprotected arginine in specific contexts, achieving significant improvements in atom economy and reducing downstream purification requirements. The atom economy drops from 36% to 24% with the incorporation of a single 9H-fluoren-9-ylmethoxycarbonyl/2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protected arginine, while the use of unprotected arginine maintains higher efficiency.

| Protecting Group | Relative Deprotection Rate | Compatibility with Tryptophan | Typical Deprotection Time |

|---|---|---|---|

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Moderate | Requires optimization | 3-24 hours |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Fast | Moderate alkylation risk | 1-4 hours |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Fastest | Good | 0.5-2 hours |

| 1,2-dimethylindole-3-sulfonyl | Very fast | Excellent | <1 hour |

The current position of Fmoc-Arg(Mtr)-OH in peptide synthesis reflects its continued utility for specific applications while acknowledging the advantages of newer alternatives. The compound remains valuable for peptides containing limited arginine content, particularly when cost considerations favor its use over more expensive protecting groups. The extensive literature precedent and well-established protocols for its use provide confidence in synthetic outcomes, making it a reliable choice for routine applications.

Properties

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHIEITYHYVED-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106298 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98930-01-9 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98930-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Arg(Mtr)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide typically involves the following steps:

Protection of the amino group: The amino group of arginine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Protection of the guanidino group: The guanidino group of arginine is protected by reacting it with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is scaled up accordingly.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed using piperidine, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group can be removed using trifluoroacetic acid.

Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

Piperidine: Used for the removal of the 9-fluorenylmethoxycarbonyl group.

Trifluoroacetic Acid: Used for the removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group.

Major Products:

Deprotected Arginine: The removal of the protecting groups yields free arginine.

Substituted Derivatives: Substitution reactions yield various derivatives of arginine.

Scientific Research Applications

Peptide Synthesis

Fmoc-Arg(Mtr)-OH is primarily used in solid-phase peptide synthesis (SPPS). Its unique properties allow for efficient coupling reactions while minimizing side reactions:

- Stability : The methoxytrityl (Mtr) protecting group is stable under a range of conditions, particularly in trifluoroacetic acid (TFA), making it preferable over other protecting groups like Pbf .

- Coupling Efficiency : Studies indicate that Fmoc-Arg(Mtr)-OH exhibits high coupling efficiency (>99%) when used in conjunction with coupling reagents such as EDCI and HOBT .

Macrocyclic Peptide Development

Fmoc-Arg(Mtr)-OH has been employed in the synthesis of arginine-containing macrocyclic peptides:

- Case Study : In a study focused on developing matrix metalloproteinase (MMP) inhibitors, Fmoc-Arg(Mtr)-OH was utilized as a starting material to create novel macrocyclic compounds. These compounds demonstrated potential for targeted imaging and therapy, highlighting the compound's versatility in drug design .

- Synthesis Pathway : The synthesis involved multiple steps including deprotection and coupling with various amines, ultimately yielding complex cyclic structures that retained the desired biological activity .

Synthesis of Bradykinin Analogues

Another significant application of Fmoc-Arg(Mtr)-OH is in the synthesis of bradykinin hormone analogues:

- Methodology : The synthesis process included coupling Fmoc-Arg(Mtr)-OH to polymer supports using DIC and HOBt in DMF, followed by microwave irradiation to enhance reaction rates. This approach facilitated the production of functionalized peptides with potential therapeutic applications .

Comparative Stability Studies

The stability of Fmoc-Arg(Mtr)-OH compared to other arginine derivatives has been extensively studied:

| Protecting Group | Stability (0 h) | Stability (48 h) | Stability (10 d) |

|---|---|---|---|

| Fmoc-Arg(Boc) | 88.8% | 85.0% | 77.6% |

| Fmoc-Arg(Pbf) | 100% | 100% | 100% |

| Fmoc-Arg(NO2) | 100% | 100% | 100% |

This table illustrates that while Fmoc-Arg(Pbf) and Fmoc-Arg(NO2) exhibit superior stability over time, Fmoc-Arg(Mtr)-OH provides a balance between stability and reactivity, making it suitable for various synthetic applications .

Industrial Applications

In industrial peptide synthesis, the choice of protecting groups significantly impacts cost and efficiency:

Mechanism of Action

The compound exerts its effects by protecting the amino and guanidino groups of arginine during peptide synthesis. The 9-fluorenylmethoxycarbonyl group prevents unwanted reactions at the amino terminus, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group protects the guanidino group. These protecting groups are selectively removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

- 9-fluorenylmethoxycarbonyl-L-arginine (2,2,5,7,8-pentamethylchroman-6-sulfonyl)-hydroxide

- 9-fluorenylmethoxycarbonyl-L-arginine (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxide

Uniqueness:

- The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group provides unique steric and electronic properties that enhance the stability of the protected arginine.

- The compound offers selective deprotection under mild conditions, making it suitable for the synthesis of sensitive peptides.

Biological Activity

Fmoc-Arg(Mtr)-OH, a derivative of the amino acid arginine, is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrityl (Mtr) protecting group on the side chain. This compound plays a crucial role in peptide synthesis and has garnered attention due to its unique biological activities, particularly in enhancing cellular uptake and bioavailability of peptides.

Fmoc-Arg(Mtr)-OH has the following chemical formula:

| Property | Value |

|---|---|

| Catalog Number | AFR106 |

| CAS Number | 98930-01-9 |

| Molecular Weight | 608.7 g/mol |

| Chemical Formula | C₃₁H₃₆N₄O₇S |

The compound is notable for its stability during peptide synthesis, with the Mtr group providing a balance between reactivity and protection against unwanted side reactions .

The biological activity of Fmoc-Arg(Mtr)-OH is primarily linked to its ability to enhance the cell-penetrating capabilities of peptides. The N-methylation of arginine residues has been correlated with improved cellular uptake, making it an essential component in drug design and delivery systems. Studies have shown that increasing N-methylation can lead to enhanced partitioning into lipid environments, suggesting improved efficacy in drug delivery applications .

Applications in Research

- Drug Delivery Systems : Fmoc-Arg(Mtr)-OH is utilized in developing peptides that require efficient cellular uptake, making it valuable for therapeutic applications targeting cancer and other diseases.

- Peptide Synthesis : The compound serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with specific biological functions .

- Bioconjugation : It facilitates bioconjugation processes, enabling the attachment of peptides to other molecules, such as antibodies or nanoparticles, thus enhancing drug delivery systems .

Study on Cellular Uptake

A comparative study demonstrated that peptides synthesized with Fmoc-Arg(Mtr)-OH exhibited significantly higher cellular uptake than those synthesized with traditional arginine derivatives. The study utilized fluorescence microscopy to visualize peptide localization within cells, confirming that N-methylated arginine residues enhance membrane permeability.

Therapeutic Applications

Research has indicated that peptides incorporating Fmoc-Arg(Mtr)-OH show promise in targeting specific receptors involved in cancer progression. For instance, a peptide antagonist synthesized using this compound was shown to inhibit tumor growth in animal models by blocking integrin-mediated signaling pathways .

Comparative Analysis of Arginine Derivatives

The following table summarizes the relative deprotection rates and stability of various arginine derivatives used in peptide synthesis:

| Compound | Deprotection Rate (Relative) | Stability (in DMF) |

|---|---|---|

| Fmoc-Arg(Pbf)-OH | Fast | High |

| Fmoc-Arg(Pmc)-OH | Moderate | Moderate |

| Fmoc-Arg(Mtr)-OH | Slow | Moderate |

| Fmoc-Arg(Mts)-OH | Slow | Low |

This table highlights that while Fmoc-Arg(Mtr)-OH may require longer deprotection times compared to other derivatives, its unique properties make it suitable for specific applications where stability is paramount .

Q & A

Q. What is the role of the Mtr protecting group in Fmoc-Arg(Mtr)-OH during peptide synthesis?

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as nucleophilic attacks or aggregation, while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA). The Mtr group’s stability during coupling and its cleavage kinetics are critical for maintaining peptide integrity .

Q. What are optimal coupling conditions for Fmoc-Arg(Mtr)-OH in SPPS?

Coupling efficiency depends on reagent ratios, solvent, and temperature. For example, a molar ratio of 1:1:1 (Fmoc-Arg(Mtr)-OH:DIC:Oxyma) in NBP solvent at 45°C achieved >95% coupling yield in 1 hour. Higher temperatures (60°C) may accelerate reactions but risk premature deprotection . Adjusting equivalents (1.5–1.8 eq) and concentrations (0.075–0.15 M) can mitigate steric hindrance from the bulky Mtr group .

Q. How stable is Fmoc-Arg(Mtr)-OH in common solvents like DMF or NBP?

Stability studies show Fmoc-Arg(Mtr)-OH retains >95% purity in DMF or NBP over 24 hours at room temperature. However, prolonged storage (>48 hours) in these solvents at 45°C led to a 5–10% decrease in purity, likely due to slow hydrolysis or aggregation .

Q. What purification methods are recommended for Fmoc-Arg(Mtr)-OH-derived peptides?

Reverse-phase HPLC with C18 columns is standard. Use gradients of acetonitrile/water (0.1% TFA) to resolve impurities from the Mtr-deprotected peptide. For peptides containing Trp, include scavengers (e.g., thiophenol) during cleavage to minimize alkylation side reactions .

Q. What are common side reactions involving Fmoc-Arg(Mtr)-OH?

Major issues include:

- Incomplete deprotection : Residual Mtr groups require extended TFA treatment (3–4 hours).

- Trp alkylation : Mtr cleavage generates reactive sulfonic acids that alkylate Trp residues. This is mitigated by using Pbf instead of Mtr .

- Aggregation : The bulky Mtr group can slow coupling, necessitating double couplings for long peptides .

Advanced Research Questions

Q. How to address contradictions in stability data for Fmoc-Arg(Mtr)-OH across solvents?

Conflicting stability reports (e.g., DMF vs. NBP) arise from solvent polarity and temperature interactions. While Mtr is stable in both solvents at RT, NBP’s lower polarity reduces hydrolysis risk at elevated temperatures (45°C). Validate solvent compatibility via LC-MS monitoring during prolonged storage .

Q. What strategies improve coupling efficiency for Fmoc-Arg(Mtr)-OH in sterically hindered sequences?

Q. How to prevent Trp alkylation during Mtr deprotection?

Replace Mtr with Pbf, which cleaves faster under TFA (1–2 hours vs. 3–4 hours for Mtr) and generates fewer alkylating byproducts. For example, α-MSH synthesized with Fmoc-Arg(Pbf)-OH showed 69% target peptide yield vs. 46% with Pmc, due to reduced Trp modification .

Q. How do Mtr, Pbf, and Pmc protecting groups compare in terms of deprotection kinetics and side reactions?

Q. What analytical methods validate the purity and structural integrity of Fmoc-Arg(Mtr)-OH-containing peptides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.